1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene
Description
1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a butoxy group linked to another fluorinated phenoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Properties
IUPAC Name |
1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLWDXXARHTUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reaction.
Chemical Reactions Analysis
1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
1-Fluoro-2-[4-(2-fluorophenoxy)butoxy]benzene can be compared with other similar compounds such as:
1-Fluoro-2,4-dinitrobenzene: Known for its use in protein sequencing.
4-Fluorobenzylamine: Used in the synthesis of pharmaceuticals.
2-Bromo-5-fluorobenzotrifluoride: Employed in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
